molecular formula C9H17NO4Se B13149423 Boc-3-(Methylseleno)-D-Ala-OH

Boc-3-(Methylseleno)-D-Ala-OH

Cat. No.: B13149423
M. Wt: 282.21 g/mol
InChI Key: LCDYDFZQTGADFX-ZCFIWIBFSA-N
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Description

Boc-3-(Methylseleno)-D-Ala-OH, also known as Boc-3-(Methylseleno)-D-alanine, is a derivative of the amino acid alanine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methylseleno group attached to the D-alanine molecule. This compound is primarily used in peptide synthesis and as an intermediate in various chemical reactions .

Chemical Reactions Analysis

Types of Reactions

Boc-3-(Methylseleno)-D-Ala-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include selenoxide, selenone, and various substituted alanine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Boc-3-(Methylseleno)-D-Ala-OH involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during chemical reactions, allowing for selective functionalization. The methylseleno group can undergo redox reactions, influencing the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-3-(Methylseleno)-D-Ala-OH is unique due to the presence of the methylseleno group, which imparts specific redox properties and potential biological activity. This makes it valuable in research focused on selenium chemistry and its applications in medicine and industry .

Biological Activity

Boc-3-(Methylseleno)-D-Ala-OH is a selenium-containing amino acid derivative that has garnered attention due to its potential biological activities, particularly in the context of oxidative stress, inflammation, and immune response modulation. This compound integrates selenium into its structure, which is known for its multifaceted roles in biological systems, including antioxidant properties and involvement in selenoprotein synthesis.

Chemical Structure and Properties

This compound is a modified form of D-Alanine with a methylselenyl group. The presence of selenium in its structure is critical as it influences the compound's reactivity and biological interactions. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC₆H₁₃NO₂Se
Molecular Weight195.16 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antioxidant Properties

Selenium compounds, including this compound, are recognized for their antioxidant capabilities. They contribute to the reduction of reactive oxygen species (ROS) and play a role in protecting cells from oxidative damage. Research indicates that selenium can enhance the activity of antioxidant enzymes such as glutathione peroxidases, which are crucial for cellular defense mechanisms against oxidative stress .

Immune Modulation

Selenium's role in immunity is well-documented. Adequate selenium levels are essential for optimal immune cell function, influencing both innate and adaptive immune responses. Studies have shown that selenium supplementation can enhance T-cell proliferation and cytokine production, which are vital for effective immune responses . this compound may similarly modulate immune functions through its incorporation into selenoproteins.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are linked to its ability to modulate signaling pathways involved in inflammation. Selenium has been shown to influence the expression of pro-inflammatory cytokines and can help regulate chronic inflammatory conditions . This suggests that this compound could be beneficial in managing diseases characterized by excessive inflammation.

Study on Selenium and Immune Response

A comprehensive study reviewed the effects of selenium on immune cell signaling and function. It highlighted how selenium deficiency impairs immune cell activation and proliferation, leading to increased susceptibility to infections . The administration of selenium-rich compounds was associated with improved outcomes in various models of immune dysfunction.

In Vivo Studies

In animal models, compounds similar to this compound have demonstrated protective effects against oxidative stress-induced damage. For instance, experiments involving selenized yeast showed enhanced survival rates under oxidative stress conditions, suggesting a protective role attributed to selenium incorporation .

Properties

Molecular Formula

C9H17NO4Se

Molecular Weight

282.21 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylselanylpropanoic acid

InChI

InChI=1S/C9H17NO4Se/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1

InChI Key

LCDYDFZQTGADFX-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C[Se]C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C[Se]C)C(=O)O

Origin of Product

United States

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